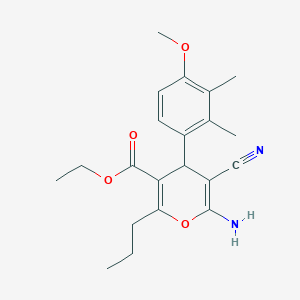![molecular formula C18H21BrO3 B5137205 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5137205.png)
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a dimethylbenzene moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2,4,5-trimethylbenzene with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yields.
Analyse Chemischer Reaktionen
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyphenoxy group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the other reactants involved.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene can be compared with similar compounds such as:
1-Bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene: This compound has a similar structure but with a different position of the methoxy group.
1-Bromo-3-(cyclopropylmethoxy)benzene: This compound has a cyclopropylmethoxy group instead of a methoxyphenoxy group.
1-Bromo-3-fluoro-2-methylbenzene: This compound has a fluorine atom and a methyl group instead of a methoxyphenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.
Eigenschaften
IUPAC Name |
1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-4,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-10-17(19)18(11-14(13)2)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHXMEMSWPEFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
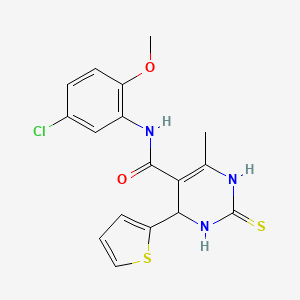
![2-(2,4-dichlorophenyl)-3-[3-(2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5137147.png)
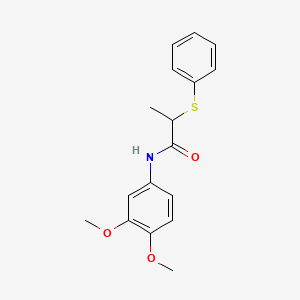
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5137157.png)
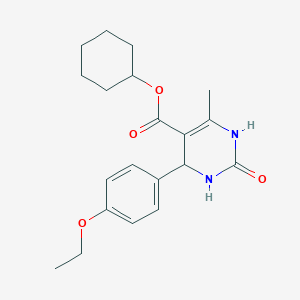
![3-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5137164.png)
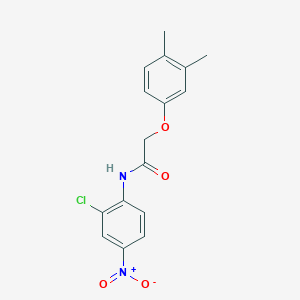
![2-methoxy-1-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5137179.png)
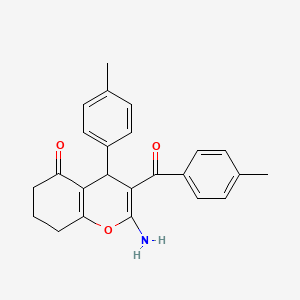
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5137185.png)
